molecular formula C6H11NO2 B049857 (Z)-2-Amino-4-methyl-2-pentenoic acid CAS No. 113586-23-5

(Z)-2-Amino-4-methyl-2-pentenoic acid

Cat. No. B049857
M. Wt: 129.16 g/mol
InChI Key: TYAFIFFKPSWZRM-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Amino-4-methyl-2-pentenoic acid (AMPA) is a non-proteinogenic amino acid that is found in the seeds of the legume plant Lathyrus sativus. AMPA is a structural analog of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain. AMPA has been shown to have a number of interesting properties, including its ability to act as an agonist at the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory.

Mechanism Of Action

(Z)-2-Amino-4-methyl-2-pentenoic acid acts as an agonist at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. When (Z)-2-Amino-4-methyl-2-pentenoic acid binds to the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, it causes the receptor to undergo a conformational change that results in the opening of an ion channel. This allows positively charged ions, such as sodium and calcium, to flow into the cell, which can lead to depolarization and the firing of an action potential.

Biochemical And Physiological Effects

(Z)-2-Amino-4-methyl-2-pentenoic acid has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to experience. This is thought to be one of the key mechanisms underlying learning and memory. (Z)-2-Amino-4-methyl-2-pentenoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-2-Amino-4-methyl-2-pentenoic acid in lab experiments is that it is a relatively simple molecule that can be synthesized using a variety of methods. This makes it easy to obtain and work with in the lab. However, one limitation of using (Z)-2-Amino-4-methyl-2-pentenoic acid is that it is not a natural neurotransmitter, and its effects on the brain may be different from those of glutamate, which is the primary neurotransmitter involved in synaptic plasticity and learning and memory.

Future Directions

There are a number of interesting future directions for research on (Z)-2-Amino-4-methyl-2-pentenoic acid. One area of interest is the development of drugs that target the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which may have therapeutic potential in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of (Z)-2-Amino-4-methyl-2-pentenoic acid in synaptic plasticity and learning and memory, and how it may be involved in the formation and consolidation of memories. Finally, researchers may also be interested in exploring the potential use of (Z)-2-Amino-4-methyl-2-pentenoic acid as a neuroprotective agent in the treatment of neurodegenerative diseases.

Synthesis Methods

(Z)-2-Amino-4-methyl-2-pentenoic acid can be synthesized from a variety of starting materials, including L-glutamic acid, pyruvic acid, and ammonia. One common method for synthesizing (Z)-2-Amino-4-methyl-2-pentenoic acid involves the reaction of L-glutamic acid with pyruvic acid in the presence of ammonia and a catalyst. This reaction results in the formation of (Z)-2-Amino-4-methyl-2-pentenoic acid as well as other byproducts.

Scientific Research Applications

(Z)-2-Amino-4-methyl-2-pentenoic acid has been the subject of a great deal of scientific research, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of (Z)-2-Amino-4-methyl-2-pentenoic acid at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, as well as its effects on synaptic plasticity and learning and memory.

properties

CAS RN

113586-23-5

Product Name

(Z)-2-Amino-4-methyl-2-pentenoic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(Z)-2-amino-4-methylpent-2-enoic acid

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3-

InChI Key

TYAFIFFKPSWZRM-HYXAFXHYSA-N

Isomeric SMILES

CC(C)/C=C(/C(=O)O)\N

SMILES

CC(C)C=C(C(=O)O)N

Canonical SMILES

CC(C)C=C(C(=O)O)N

synonyms

dehydroleucine
delta(Z)-leucine

Origin of Product

United States

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